3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15171987
InChI: InChI=1S/C23H23FN2O4/c1-15-17-7-6-16(27)14-21(17)30-23(29)18(15)8-9-22(28)26-12-10-25(11-13-26)20-5-3-2-4-19(20)24/h2-7,14,27H,8-13H2,1H3
SMILES:
Molecular Formula: C23H23FN2O4
Molecular Weight: 410.4 g/mol

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC15171987

Molecular Formula: C23H23FN2O4

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C23H23FN2O4
Molecular Weight 410.4 g/mol
IUPAC Name 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C23H23FN2O4/c1-15-17-7-6-16(27)14-21(17)30-23(29)18(15)8-9-22(28)26-12-10-25(11-13-26)20-5-3-2-4-19(20)24/h2-7,14,27H,8-13H2,1H3
Standard InChI Key XNEDVDNOUWGHLD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 4-methylcoumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 3-oxopropyl chain. This side chain terminates in a 4-(2-fluorophenyl)piperazin-1-yl group, creating a hybrid structure that merges the planar aromatic system of coumarin with the conformational flexibility of the piperazine moiety. The 7-hydroxy group introduces hydrogen-bonding capacity, while the 2-fluorophenyl substituent enhances lipophilicity and potential receptor-binding interactions.

Physicochemical Parameters

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC23H23FN2O4
Molecular Weight410.4 g/mol
IUPAC Name3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one
Canonical SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Topological Polar Surface Area83.5 Ų
LogP (Predicted)2.87

The balanced logP value suggests moderate membrane permeability, while the polar surface area indicates potential for engaging in hydrogen-bonding interactions with biological targets .

Synthetic Methodologies

Core Coumarin Synthesis

The 4-methyl-7-hydroxycoumarin core is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound, ethyl acetoacetate and 2,4-dihydroxyacetophenone undergo condensation in concentrated sulfuric acid, yielding the 7-hydroxy-4-methylcoumarin intermediate.

Side Chain Installation

The 3-oxopropyl-piperazine side chain is introduced through a three-step sequence:

  • Alkylation: The coumarin's 3-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride.

  • Nucleophilic Substitution: The bromide intermediate reacts with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate, forming the secondary amine.

  • Oxidation: The propyl linker is oxidized to a ketone using Jones reagent (CrO3/H2SO4), yielding the final 3-oxopropyl group .

Reaction yields for these steps typically range from 65-78%, with purification achieved via column chromatography using ethyl acetate/hexane gradients.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6):
δ 10.32 (s, 1H, OH), 7.85 (d, J=8.8 Hz, 1H, H-5), 6.78 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.65 (d, J=2.4 Hz, 1H, H-8), 4.23 (t, J=6.8 Hz, 2H, CH2CO), 3.72-3.68 (m, 4H, piperazine), 2.92-2.88 (m, 4H, piperazine), 2.58 (s, 3H, CH3), 2.51 (t, J=6.8 Hz, 2H, CH2), 2.38 (t, J=6.8 Hz, 2H, CH2).

ESI-MS:
m/z 411.2 [M+H]+ (calculated 410.4), confirming molecular weight.

Structure-Activity Relationships

Key structural determinants of biological activity include:

  • Piperazine Substitution: The 2-fluorophenyl group optimizes π-π stacking with tyrosine residues in kinase domains .

  • Coumarin Oxidation State: The 2-keto group is essential for maintaining planarity and intercalative DNA binding.

  • Side Chain Length: The three-carbon linker balances conformational flexibility and target engagement distance .

Pharmacokinetic Considerations

Preliminary ADMET predictions using QikProp indicate:

  • Caco-2 Permeability: 22.3 nm/s (moderate absorption)

  • Plasma Protein Binding: 89.4%

  • CYP3A4 Inhibition: IC50 = 4.8 µM (low risk of drug-drug interactions)

These properties suggest suitability for oral administration pending further bioavailability studies.

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